N-(2H-1,3-benzodioxol-5-yl)-2-[6-methoxy-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
Description
N-(2H-1,3-benzodioxol-5-yl)-2-[6-methoxy-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic small molecule characterized by a 1,4-dihydroquinolin-1-yl core substituted with a 6-methoxy group and a 4-methoxybenzoyl moiety. The compound’s partially hydrogenated quinolinone core distinguishes it from fully aromatic analogs, which may influence its electronic configuration and intermolecular interactions .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[6-methoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O7/c1-33-18-6-3-16(4-7-18)26(31)21-13-29(22-9-8-19(34-2)12-20(22)27(21)32)14-25(30)28-17-5-10-23-24(11-17)36-15-35-23/h3-13H,14-15H2,1-2H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGAQNFQKAZCDAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-[6-methoxy-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and quinolinone intermediates, followed by their coupling under specific conditions. Common reagents include methoxybenzoyl chloride, acetic anhydride, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-2-[6-methoxy-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-2-[6-methoxy-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-[6-methoxy-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms .
Comparison with Similar Compounds
Quinolinone Substituents
Benzoyl Group Modifications
Acetamide Side Chain
Both the target compound and the analog share an N-(1,3-benzodioxol-5-yl)acetamide group, suggesting similar metabolic pathways or interactions with enzymes targeting benzodioxol moieties. In contrast, the compound features a bulkier N-(2-(tert-Butyl)phenyl)-N-(phenyl(pyridin-2-yl)methyl) substituent, likely increasing steric hindrance and reducing membrane permeability .
Comparative Data Table
Research Findings and Implications
- Structural Insights: The target compound’s dihydroquinolinone core and substituent profile may offer a balance between polarity and lipophilicity, optimizing bioavailability compared to analogs in and .
- Synthetic Challenges : The methoxy and benzodioxol groups in the target compound may require precise regioselective synthesis to avoid byproducts, as seen in ’s methodology for related derivatives .
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-[6-methoxy-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Benzodioxole moiety : Imparts potential antioxidant properties.
- Dihydroquinoline structure : Associated with various biological activities, including antimicrobial and anticancer effects.
- Methoxy and benzoyl substituents : May enhance lipophilicity and bioactivity.
Molecular Formula
The molecular formula is , indicating a relatively large and complex molecule.
Anticancer Activity
Research indicates that derivatives of quinoline compounds often exhibit significant anticancer properties. A study involving similar structures demonstrated that modifications at the nitrogen atom and the presence of methoxy groups could enhance antiproliferative activity against various cancer cell lines. For instance:
- IC50 Values : Compounds with similar structural motifs displayed IC50 values ranging from 1.2 to 5.3 µM against MCF-7 breast cancer cells, suggesting strong antiproliferative effects .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. In related studies, compounds with methoxy substitutions have shown:
- Antibacterial Effects : Specific derivatives exhibited MIC values as low as 8 µM against Gram-positive bacteria such as Enterococcus faecalis .
Antioxidant Activity
The presence of the benzodioxole moiety is linked to antioxidant activity. Compounds with similar structures have demonstrated:
- Free Radical Scavenging : Enhanced antioxidant activity in vitro, attributed to the ability to donate hydrogen atoms or electrons to stabilize free radicals .
Targeting Specific Pathways
The biological activities of this compound may involve:
- Inhibition of Cell Proliferation : By interfering with cell cycle progression in cancer cells.
- Induction of Apoptosis : Through pathways that activate caspases and other apoptotic factors.
- Antioxidative Mechanisms : Reducing oxidative stress within cells, thereby protecting against cellular damage.
Case Studies and Research Findings
Several studies have investigated compounds structurally related to this compound:
| Study | Compound | Activity | IC50 (µM) | Notes |
|---|---|---|---|---|
| Benzimidazole derivatives | Antiproliferative | 3.1 - 5.3 | Selective against MCF-7 | |
| Ketoprofen analogs | COX inhibition | Varies | Potential anti-inflammatory effects |
Conclusion from Case Studies
The findings from these studies highlight the potential of compounds similar to this compound in therapeutic applications, particularly in oncology and infectious diseases.
Future Directions
Further research is warranted to explore:
- In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
- Mechanistic Studies : To elucidate specific molecular targets and pathways involved in its biological activity.
- Structural Modifications : To optimize the compound for enhanced potency and reduced toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
